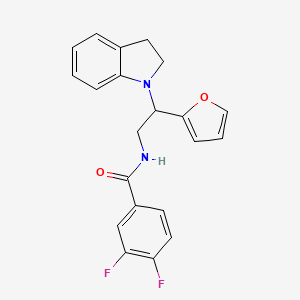
3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18F2N2O2 and its molecular weight is 368.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Difluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan ring is synthesized from appropriate precursors through cyclization reactions.
- Indoline Synthesis : Indoline moieties can be prepared via the reduction of indole derivatives.
- Amide Bond Formation : The final step involves coupling the furan and indoline intermediates with a benzamide derivative under conditions that favor amide bond formation, often using coupling agents like EDCI or DCC in the presence of a base.
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The furan and indoline moieties enhance binding affinity and specificity, potentially modulating enzymatic activity or receptor function.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties of this compound. In vitro evaluations against various cancer cell lines revealed the following:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| HCT-116 | 1.54 | Cell cycle arrest at G1 phase |
| A549 | 0.78 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents, suggesting its potential as a therapeutic candidate for cancer treatment .
Antiviral Activity
In addition to anticancer properties, preliminary assessments suggest that this compound may also exhibit antiviral activity. Studies have shown that similar compounds with furan and indoline structures can inhibit viral replication by targeting specific viral enzymes .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with flow cytometry analysis indicating an increase in apoptotic cells.
- Combination Therapy : In combination with other chemotherapeutics, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-16-8-7-15(12-17(16)23)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDCROVECSHVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














